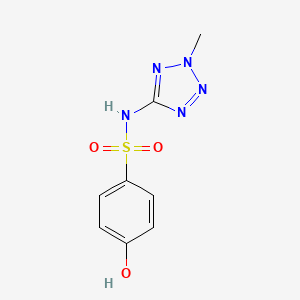

4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Description

4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrazole moiety substituted at the 5-position of the tetrazole ring with a methyl group and a hydroxyl group at the para position of the benzene ring. The compound’s core structure combines a sulfonamide linker, a benzene ring, and a 2-methyl-2H-tetrazole group.

The molecular formula is inferred as C₈H₉N₅O₃S (molecular weight ~255.25 g/mol), though explicit data are absent in the evidence. Its synthesis likely involves sulfonylation of 4-hydroxybenzenesulfonyl chloride with 2-methyl-2H-tetrazol-5-amine, followed by purification via crystallization, a common method for sulfonamide derivatives .

Properties

IUPAC Name |

4-hydroxy-N-(2-methyltetrazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O3S/c1-13-10-8(9-12-13)11-17(15,16)7-4-2-6(14)3-5-7/h2-5,14H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODAIHKMHGLXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves several steps. One common method includes the reaction of 4-hydroxybenzenesulfonamide with 2-methyl-2H-1,2,3,4-tetrazole under specific conditions . The reaction typically requires a solvent such as acetone and a catalyst like anhydrous potassium carbonate, and is carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of 4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide possess activity against various bacterial strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Emerging evidence suggests that this compound may have anticancer effects. A case study demonstrated that derivatives of sulfonamide compounds can inhibit tumor growth in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation . Further research is needed to elucidate the specific pathways involved.

Cardiovascular Research

The tetrazole group is known for its role in modulating blood pressure. Compounds similar to 4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide have been studied for their potential as antihypertensive agents. They may act by inhibiting angiotensin II receptors or modulating nitric oxide pathways, thus contributing to vasodilation and reduced blood pressure .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several sulfonamide derivatives against clinical isolates of bacteria. The results indicated that 4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that the compound could significantly reduce cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis. These findings warrant further investigation into its structure-activity relationship to optimize efficacy .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This interaction can disrupt normal cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Structural and Functional Insights

This trait is critical for oral bioavailability in diuretics like HCT . Chlorine in the 3-amino-4-chloro analog increases acidity (pKa reduction), which may enhance target binding in enzymes or receptors .

Pharmacological Implications :

- Tetrazole-containing sulfonamides are prevalent in ARBs (e.g., valsartan metabolites ), suggesting the target compound could interact with angiotensin receptors.

- The sulfonamide-tetrazole scaffold is associated with diuretic and antihypertensive effects, as seen in HCT .

Synthetic and Analytical Considerations :

- Crystallographic data for related compounds (e.g., ) indicate that SHELX software is widely used for structural refinement, implying similar methods for the target compound’s characterization .

- Purity levels (~95%) reported for analogs suggest standard chromatographic techniques (HPLC, LC-MS) are employed for quality control.

Research Findings and Data Gaps

Biological Activity: No direct data on the target compound’s efficacy exist in the evidence. However, hydrochlorothiazide (HCT), a structurally related sulfonamide diuretic, operates via carbonic anhydrase inhibition , suggesting a possible mechanism for the target. Valsartan’s metabolite, 4-hydroxyvalsartan, highlights the metabolic stability of tetrazole rings in vivo , which may extend to the target compound.

Structural Analysis :

- Hydrogen-bonding networks observed in bis-tetrazole derivatives (e.g., ) imply that the target’s hydroxyl group could participate in similar interactions, stabilizing its crystal lattice or binding to biological targets.

Unresolved Questions :

- The target’s exact solubility, LogP, and pharmacokinetic parameters remain uncharacterized.

- Comparative toxicity data against analogs are absent but critical for therapeutic development.

Biological Activity

4-Hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a sulfonamide group and a tetrazole ring, which are known for their diverse pharmacological properties.

Chemical Structure

The structural formula of 4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can be represented as follows:

Antitumor Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antitumor activities. For instance, studies have shown that derivatives with a tetrazole moiety can inhibit the growth of various human cancer cell lines. In particular, one study reported that certain tetrazole-containing compounds demonstrated IC50 values as low as 0.048 µM against lung adenocarcinoma (A549) cells . The mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis through caspase activation.

Nephroprotective Effects

A notable study investigated the nephroprotective effects of related compounds against cisplatin-induced nephrotoxicity in rats. The results indicated that co-administration of these compounds significantly reduced renal damage markers and improved survival rates in treated animals . This suggests that the compound may possess protective properties against renal toxicity associated with chemotherapeutic agents.

Antibacterial and Antifungal Activity

Tetrazole derivatives have also been explored for their antibacterial and antifungal properties. One study identified a tetrazole-containing inhibitor with notable antibacterial activity against various pathogens. The mechanism involves disruption of bacterial cell wall synthesis .

Case Study 1: Antitumor Efficacy

In a controlled experiment involving A549 cells, researchers synthesized several derivatives of tetrazole and assessed their cytotoxicity. The most potent compound exhibited an IC50 value of 0.054 µM, demonstrating significant antiproliferative effects. The study also highlighted the ability of these compounds to induce cell cycle arrest at the G2/M phase .

Case Study 2: Nephroprotection

A study involving rats treated with cisplatin revealed that co-treatment with a sulfonamide derivative significantly decreased the levels of blood urea nitrogen and plasma creatinine, markers commonly associated with kidney injury. This protective effect was further validated by histopathological examinations showing reduced tubular necrosis in treated animals compared to controls .

Data Table: Biological Activities Overview

Q & A

Q. How does the substitution pattern on the tetrazole ring influence the compound’s reactivity compared to analogs?

- Methodological Answer :

- Electron-Withdrawing Effects : The 2-methyl group on the tetrazole increases ring stability but reduces nucleophilic substitution reactivity vs. unsubstituted analogs .

- Comparative Studies : Synthesize analogs with varying substituents (e.g., ethyl, phenyl) and compare reaction rates in SNAr or Suzuki couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.